Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate
Overview
Description
Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate is a chemical compound with the molecular formula C7H14BF3KNO2 and a molecular weight of 251.10 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthesis typically involves the reaction of morpholine with ethylene oxide to form 2-(morpholin-4-yl)ethanol. This intermediate is then reacted with methyltrifluoroborate in the presence of a potassium base to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between organoboron compounds and halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol).
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an organic halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate can be compared with other organotrifluoroborate compounds, such as:
Potassium phenyltrifluoroborate: Used in similar coupling reactions but with different reactivity and selectivity profiles.
Potassium vinyltrifluoroborate: Used in the synthesis of vinyl compounds and has different applications in organic synthesis.
The uniqueness of this compound lies in its morpholine moiety, which imparts specific reactivity and stability characteristics .
Properties
IUPAC Name |
potassium;trifluoro(2-morpholin-4-ylethoxymethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3NO2.K/c9-8(10,11)7-14-6-3-12-1-4-13-5-2-12;/h1-7H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHYNTVEQYQQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCN1CCOCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678470 | |
Record name | Potassium trifluoro{[2-(morpholin-4-yl)ethoxy]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-18-2 | |
Record name | Potassium trifluoro{[2-(morpholin-4-yl)ethoxy]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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